2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol
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Overview
Description
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. This compound contains an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an amino group and a hydroxyl group on the propan-1-ol chain makes this compound versatile for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by reductive cyclization reactions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1h-indol-3-yl)propan-1-ol
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 1-(1H-indol-3-yl)-3-(1-methyl-1H-indazol-3-yl)propan-2-amine
Uniqueness
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol is unique due to its specific structural features, such as the presence of both an indazole moiety and a propan-1-ol chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-amino-3-(1-methylindazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H15N3O/c1-14-11-5-3-2-4-9(11)10(13-14)6-8(12)7-15/h2-5,8,15H,6-7,12H2,1H3 |
InChI Key |
NUJDMNZVTGGFSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC(CO)N |
Origin of Product |
United States |
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